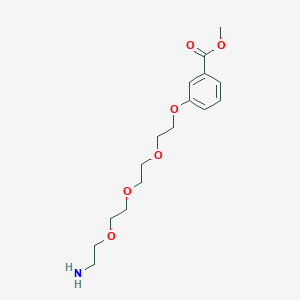
TPE2TPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[4’-(4’‘-2,2’:6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2-diphenylethene, commonly known as TPE2TPy, is a compound that exhibits aggregation-induced emission (AIE) properties. This means that while it is non-luminescent in solution, it becomes highly emissive when aggregated. This unique property makes this compound a valuable compound in various scientific and industrial applications, particularly in the field of sensing and imaging.
Méthodes De Préparation
The synthesis of TPE2TPy typically involves the reaction of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 4’-(4-bromophenyl)-2,2’:6’,2’'-terpyridine under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The product is then purified through column chromatography to obtain pure this compound .
Analyse Des Réactions Chimiques
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
TPE2TPy has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which TPE2TPy exerts its effects is primarily through its AIE properties. When this compound molecules aggregate, the restriction of intramolecular rotations leads to an increase in fluorescence. This property is exploited in various applications, such as sensing and imaging, where the presence of target molecules or conditions induces aggregation and subsequent fluorescence .
Comparaison Avec Des Composés Similaires
TPE2TPy can be compared with other similar compounds such as:
1-[4’-(4’‘-2,2’6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2,2-triphenylethene (TPETPy): Similar to this compound but with a different molecular structure, leading to variations in its AIE properties.
2,2’6’,2’'-Terpyridine (TPy): A simpler compound that also exhibits metal ion binding properties but lacks the AIE characteristics of this compound.
The uniqueness of this compound lies in its dual terpyridine units, which enhance its metal ion binding capabilities and its AIE properties, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C68H46N6 |
|---|---|
Poids moléculaire |
947.1 g/mol |
Nom IUPAC |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
Clé InChI |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



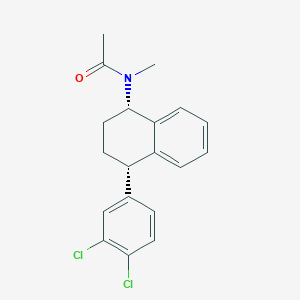

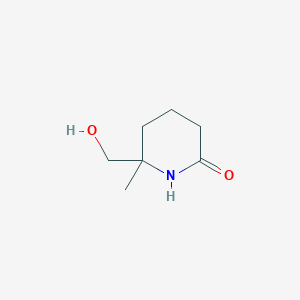

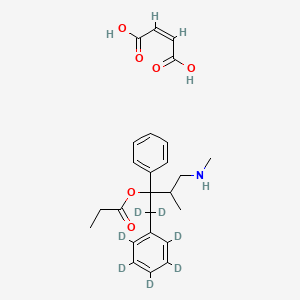
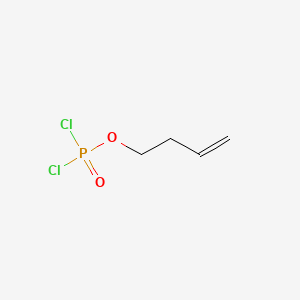

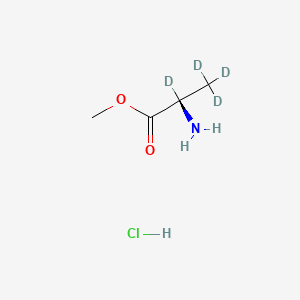
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
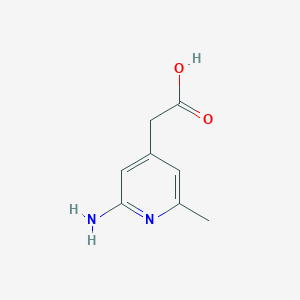
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
